molecular formula C12H13BrF3NO B8163220 5-Bromo-N,N-diethyl-2-(trifluoromethyl)benzamide

5-Bromo-N,N-diethyl-2-(trifluoromethyl)benzamide

Cat. No.: B8163220
M. Wt: 324.14 g/mol
InChI Key: MGYXFTZIYOQVPC-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethyl-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, two ethyl groups, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-diethyl-2-(trifluoromethyl)benzamide typically involves the following steps:

    N,N-Diethylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-diethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) can be used under appropriate conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of reduced derivatives.

Scientific Research Applications

5-Bromo-N,N-diethyl-2-(trifluoromethyl)benzamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-diethyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine, diethyl, and trifluoromethyl groups contribute to its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide
  • 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide
  • 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide

Uniqueness

5-Bromo-N,N-diethyl-2-(trifluoromethyl)benzamide is unique due to the presence of both diethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N,N-diethyl-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c1-3-17(4-2)11(18)9-7-8(13)5-6-10(9)12(14,15)16/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYXFTZIYOQVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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